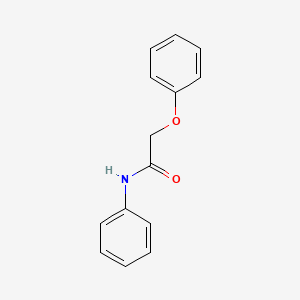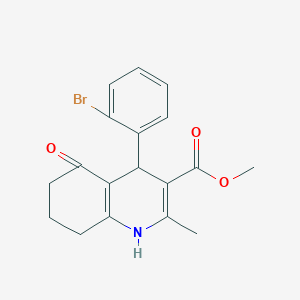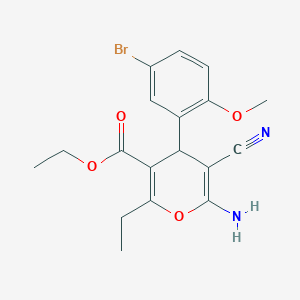
2-phenoxy-N-phenylacetamide
Descripción general
Descripción
2-phenoxy-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides
Mecanismo De Acción
Target of Action
2-Phenoxy-N-phenylacetamide is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are human cancer cell lines . It has also been suggested that this compound may act as an inhibitor of P-glycoprotein (Pgp), a protein associated with multidrug resistance in tumor cells .
Mode of Action
It has been suggested that the compound interacts with its targets, leading to a moderate degree of cytotoxicity against several human cancer cell lines . The compound’s interaction with Pgp may result in the reversal of multidrug resistance, thereby enhancing the efficacy of chemotherapeutic drugs .
Biochemical Pathways
The compound’s potential role as a pgp inhibitor suggests that it may affect the atp-binding cassette (abc) transporter pathways . These pathways are involved in the active extrusion of multiple structurally and functionally unrelated drugs, reducing their intracellular concentration .
Result of Action
The result of the action of this compound is a moderate degree of cytotoxicity against several human cancer cell lines . Some derivatives of the compound have shown potent cell growth inhibitory activity . In addition, the compound’s potential role as a Pgp inhibitor may enhance the antitumor effect of chemotherapeutic drugs .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 2-Phenoxy-N-phenylacetamide interacts with various enzymes and proteins. It has been found to exhibit moderate to potent reversal activity against Pgp, a protein that is overexpressed in multidrug-resistant tumor cells . The nature of these interactions involves the compound binding to the protein and inhibiting its function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of Pgp, thereby reversing the multidrug resistance of tumor cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as Pgp . It inhibits the function of Pgp, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been observed to exhibit stable and consistent activity against Pgp in in vitro studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-phenylacetamide typically involves the reaction of phenoxyacetic acid with aniline in the presence of a coupling agent. One common method involves the use of 1,1’-carbonyldiimidazole (CDI) as a coupling agent in an organic solvent such as dichloromethane. The reaction proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production .
Análisis De Reacciones Químicas
Types of Reactions
2-phenoxy-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenoxy and phenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Phenoxy acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxy and phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly against α-glucosidase and P-glycoprotein.
Medicine: Explored for its potential as an anticancer and antidiabetic agent.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-2-(phenylcarbonyl)phenoxy)-N-phenylacetamide
- 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide
- (thio)barbituric-phenoxy-N-phenylacetamide derivatives
Uniqueness
2-phenoxy-N-phenylacetamide stands out due to its balanced pharmacological profile, exhibiting both enzyme inhibition and potential therapeutic effects. Its structural simplicity and ease of synthesis make it a valuable compound for further research and development .
Propiedades
IUPAC Name |
2-phenoxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(15-12-7-3-1-4-8-12)11-17-13-9-5-2-6-10-13/h1-10H,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLGLFVMQUNFST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877479 | |
| Record name | PHENOXYACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18705-01-6 | |
| Record name | NSC99249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PHENOXYACETANILIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B4885242.png)
![[PHENYL(DINITROMETHYLIDENE)-LAMBDA4-SULFANYL]BENZENE](/img/structure/B4885243.png)
![1-{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4885248.png)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one](/img/structure/B4885253.png)
![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4885257.png)

![N-[phenyl(4-pyridinyl)methyl]-1-butanamine](/img/structure/B4885262.png)
![1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene](/img/structure/B4885284.png)
![(4E)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4885304.png)
![(2-chlorophenyl)[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4885312.png)
![2,4,5-TRIMETHOXY-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE](/img/structure/B4885317.png)

![3-bromo-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4885334.png)
![ethyl 4-[4-(methoxycarbonyl)benzyl]-1-piperazinecarboxylate](/img/structure/B4885341.png)
